

# Application Note: Phase 3 Clinical Trial Design for Suzetrigine in Postoperative Pain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Suzetrigine |           |
| Cat. No.:            | B10856436   | Get Quote |

#### Introduction

**Suzetrigine** (formerly VX-548) is a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is a genetically validated target for pain, as it is selectively expressed in peripheral pain-sensing neurons and plays a crucial role in transmitting pain signals to the central nervous system.[3][4][5] By selectively blocking NaV1.8, **Suzetrigine** offers a novel, non-opioid mechanism for pain relief that acts on the peripheral nervous system, thereby avoiding the central nervous system side effects and addictive potential associated with opioids.[1][2][3] Previous Phase 2 and 3 clinical trials in patients with acute pain following bunionectomy and abdominoplasty have demonstrated that **Suzetrigine** provides significant pain reduction compared to placebo.[2][6][7] This document outlines the design and protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and safety of **Suzetrigine** for the management of moderate-to-severe postoperative pain.

#### Core Objectives

The primary objective of this Phase 3 study is to demonstrate the superiority of **Suzetrigine** over placebo in treating moderate-to-severe postoperative pain. Secondary objectives include evaluating the safety and tolerability of **Suzetrigine**, assessing its analgesic effect compared to a standard-of-care active comparator, and characterizing its impact on the use of rescue medication.

## **Phase 3 Clinical Trial Protocol**



#### 1. Study Design

This will be a randomized, double-blind, placebo-controlled, and active-comparator-controlled, parallel-group study conducted at multiple centers. Eligible patients will be randomized to one of three treatment arms following a surgical procedure known to produce moderate-to-severe postoperative pain (e.g., abdominoplasty or bunionectomy).

Table 1: Study Design Overview

| Parameter           | Description                                                                                                                                                                              |  |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title         | A Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of Suzetrigine for the Management of Moderate-to-Severe Postoperative Pain |  |
| Phase               | 3                                                                                                                                                                                        |  |
| Study Population    | Adult patients (18-65 years) scheduled to undergo a qualifying surgical procedure.                                                                                                       |  |
| Number of Arms      | 3                                                                                                                                                                                        |  |
| Treatment Arms      | Suzetrigine 2. Placebo 3. Active Comparator (e.g., Hydrocodone/Acetaminophen)                                                                                                            |  |
| Randomization Ratio | 1:1:1                                                                                                                                                                                    |  |
| Primary Endpoint    | Time-weighted sum of the pain intensity difference over 48 hours (SPID48).[7]                                                                                                            |  |
| Study Duration      | Approximately 7 days per patient (screening, 48-hour treatment period, follow-up).                                                                                                       |  |

#### 2. Study Population

Patients will be screened for eligibility based on a set of inclusion and exclusion criteria designed to ensure patient safety and the integrity of the study data.



- Inclusion Criteria:
  - Male or female, aged 18 to 65 years.
  - Scheduled to undergo a qualifying surgical procedure (e.g., bunionectomy, abdominoplasty).
  - Baseline pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS) within 4 hours post-surgery.
  - Willing and able to provide written informed consent.
- Exclusion Criteria:
  - History of significant cardiovascular, renal, or hepatic disease.
  - Known hypersensitivity to Suzetrigine or its components.
  - o Chronic use of opioid or non-opioid analgesics.
  - Participation in another investigational drug trial within 30 days.

#### 3. Treatment Regimen

The treatment regimen is designed to evaluate the efficacy of a loading dose followed by maintenance doses, a strategy that has proven effective in earlier trials.[6]

Table 2: Dosing and Administration



| Treatment Arm     | Loading Dose (Hour 0)                                      | Maintenance Dose<br>(Every 12 Hours)                       | Duration |
|-------------------|------------------------------------------------------------|------------------------------------------------------------|----------|
| Suzetrigine       | 100 mg, oral                                               | 50 mg, oral                                                | 48 hours |
| Placebo           | Matching placebo, oral                                     | Matching placebo, oral                                     | 48 hours |
| Active Comparator | Hydrocodone/Acetami<br>nophen (e.g., 5<br>mg/325 mg), oral | Hydrocodone/Acetami<br>nophen (e.g., 5<br>mg/325 mg), oral | 48 hours |

### 4. Efficacy and Safety Assessments

A comprehensive schedule of assessments will be followed to collect efficacy and safety data throughout the study period.

Table 3: Schedule of Assessments



| Assessment                         | Screening | Baseline (Hour<br>0)                  | Hours 1-48 | Day 7 (Follow-<br>up) |
|------------------------------------|-----------|---------------------------------------|------------|-----------------------|
| Informed<br>Consent                | 1         |                                       |            |                       |
| Inclusion/Exclusi<br>on Criteria   | 1         | _                                     |            |                       |
| Medical History<br>& Physical Exam | 1         |                                       |            |                       |
| Randomization                      | ✓         | _                                     |            |                       |
| First Dose<br>Administration       | 1         |                                       |            |                       |
| Pain Intensity<br>(NPRS)           | ✓         | Hourly for first<br>8h, then every 4h | _          |                       |
| Rescue<br>Medication Use           | As needed |                                       |            |                       |
| Adverse Event<br>Monitoring        | 1         | Continuously                          | 1          | _                     |
| Vital Signs                        | 1         | Every 4 hours                         | 1          | _                     |
| Laboratory Tests<br>(Safety)       | <b>✓</b>  | 1                                     |            |                       |

## **Experimental Protocols**

Protocol 1: Pain Intensity Assessment

- Objective: To quantify the patient's self-reported pain intensity.
- Methodology: The 11-point Numeric Pain Rating Scale (NPRS) will be used.[8][9] Patients
  will be asked to rate their current pain intensity on a scale of 0 to 10, where 0 represents "no
  pain" and 10 represents the "worst imaginable pain."



#### • Procedure:

- A trained study coordinator will provide the patient with standardized instructions on how to use the NPRS.
- At the time points specified in the Schedule of Assessments, the coordinator will ask the patient: "On a scale of 0 to 10, with 0 being no pain and 10 being the worst pain imaginable, what is your pain level right now?"
- The patient's response will be recorded directly into the electronic Case Report Form (eCRF).
- Assessments of pain both at rest and during movement will be recorded.[10]

#### Protocol 2: Rescue Medication Administration

- Objective: To provide adequate pain relief for patients experiencing breakthrough pain and to serve as a secondary efficacy endpoint.
- Methodology: A standardized rescue medication (e.g., oral morphine or equivalent) will be available to all patients upon request, provided their pain score is above a predefined threshold (e.g., NPRS > 4).

#### Procedure:

- If a patient requests pain medication outside of the scheduled study drug administration,
   the study nurse will first assess their pain using the NPRS.
- If the pain score meets the criteria for rescue medication, a single dose of the standardized rescue analgesic will be administered.
- The time, dose, and reason for the administration of rescue medication will be meticulously recorded in the eCRF.
- The total consumption of rescue medication over the 48-hour treatment period will be calculated for each patient.

#### Protocol 3: Adverse Event Monitoring and Reporting



- Objective: To systematically collect and evaluate the safety profile of **Suzetrigine**.
- Methodology: All adverse events (AEs), whether observed by study staff or reported by the
  patient, will be recorded. AEs will be graded for severity (mild, moderate, severe) and
  assessed for their relationship to the study drug.

#### Procedure:

- At each study visit and interaction, the investigator or designee will inquire about any new or worsening medical problems by asking non-leading questions such as, "How have you been feeling since your last visit?"
- All reported AEs will be documented in the eCRF, including a description of the event, onset and resolution dates, severity, and the investigator's assessment of causality.
- Serious Adverse Events (SAEs) will be reported to the study sponsor and regulatory authorities within 24 hours of the site becoming aware of the event.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **Suzetrigine** on the NaV1.8 sodium channel.





Click to download full resolution via product page

Caption: Workflow diagram for the Phase 3 clinical trial of **Suzetrigine**.





Click to download full resolution via product page

Caption: Logical hierarchy of primary and secondary study endpoints.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Suzetrigine Wikipedia [en.wikipedia.org]
- 2. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain |
   Vertex Pharmaceuticals [investors.vrtx.com]
- 6. VX-548 in the treatment of acute pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epain.org [epain.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. KoreaMed [koreamed.org]



 To cite this document: BenchChem. [Application Note: Phase 3 Clinical Trial Design for Suzetrigine in Postoperative Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856436#phase-3-clinical-trial-design-for-suzetrigine-in-postoperative-pain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com